molecular formula C14H13NO4S2 B2586593 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 313530-07-3

2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2586593
CAS No.: 313530-07-3
M. Wt: 323.38
InChI Key: FDOAJULQLDZKDQ-XFFZJAGNSA-N
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Description

2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a molecular formula of C18H17NO4S2. This compound is part of the thiazolidinone family, known for its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-2-19-10-5-3-9(4-6-10)7-11-13(18)15(8-12(16)17)14(20)21-11/h3-7H,2,8H2,1H3,(H,16,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAJULQLDZKDQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which then undergoes a thia-Michael addition with maleic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid include:

The uniqueness of this compound lies in its specific structural features, such as the ethoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, with CAS number 313530-07-3, is a compound belonging to the thiazolidinone family. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial research. The unique structural features of this compound, including the thiazolidinone ring and the ethoxyphenyl group, suggest diverse mechanisms of action that warrant detailed investigation.

The molecular formula of this compound is C14H13NO4S2, with a molecular weight of approximately 323.39 g/mol. The compound exhibits a complex structure characterized by a thiazolidinone moiety that is crucial for its biological activity.

Antifungal Activity

Research indicates that derivatives of thiazolidinone compounds, including those similar to this compound, have shown promising antifungal properties. A study evaluated various derivatives against fungal species such as Candida tropicalis, Candida krusei, and Candida glabrata. Among the tested compounds, some exhibited significant inhibitory effects on fungal growth, suggesting that structural modifications can enhance antifungal potency .

Table 1: Antifungal Activity of Thiazolidinone Derivatives

Compound NameTarget FungiIC50 (µg/mL)
Compound ACandida tropicalis128
Compound BCandida krusei250
Compound CCandida glabrata>500

The mechanism by which this compound exerts its antifungal effects may involve inhibition of key enzymes involved in fungal cell wall synthesis or protein mannosyl transferase (PMT) pathways. Inhibition of PMT has been linked to reduced proliferation of Candida albicans, indicating potential off-target effects that could enhance its therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Antifungal Effects : A comprehensive study evaluated the antifungal activities of various thiazolidinone derivatives against clinical isolates of Candida species. The results highlighted that certain modifications to the thiazolidinone structure significantly improved antifungal efficacy .
  • In vitro Evaluation : In vitro assays demonstrated that specific derivatives could inhibit fungal growth at lower concentrations compared to traditional antifungal agents. This suggests a potential for developing new antifungal therapies based on these compounds.

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